An In-Depth Technical Guide to (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one: Properties, Synthesis, and Applications in Modern Drug Discovery
An In-Depth Technical Guide to (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one: Properties, Synthesis, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of (S)-(-)-4-(methoxymethyl)-1,3-dioxolan-2-one, a versatile chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, provide detailed synthetic methodologies with an emphasis on the rationale behind experimental choices, and explore its applications as a chiral synthon in the synthesis of complex molecular architectures.
Introduction: A Chiral Synthon of Growing Importance
(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one, also known as (S)-(-)-3-Methoxypropylene Carbonate, is a cyclic carbonate that has emerged as a valuable chiral starting material in asymmetric synthesis. Its rigid 1,3-dioxolan-2-one ring structure, coupled with the defined stereochemistry at the C4 position, allows for a high degree of stereochemical control in a variety of chemical transformations. This makes it an attractive intermediate for the synthesis of enantiomerically pure pharmaceuticals, where the chirality of a molecule is often critical to its therapeutic efficacy and safety.
The methoxymethyl ether functionality provides a stable, non-participating group that influences the steric environment around the chiral center, while the cyclic carbonate moiety offers a site for selective chemical modifications. This combination of features enables its use in the construction of complex chiral molecules, including key fragments of antiviral and antibacterial agents.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of (S)-(-)-4-(methoxymethyl)-1,3-dioxolan-2-one is essential for its effective use in research and development. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈O₄ | [1] |
| Molecular Weight | 132.12 g/mol | [1] |
| Appearance | Colorless to light orange/yellow clear liquid | [2] |
| Boiling Point | 105-106 °C at 0.9 mm Hg | [3] |
| Density | 1.24 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.437 | [1] |
| CAS Number | 135682-18-7 | [1] |
| Solubility | Soluble in many organic solvents such as alcohols, ketones, and esters. High water solubility. | [4][5] |
Spectroscopic Profile
The structural identity and purity of (S)-(-)-4-(methoxymethyl)-1,3-dioxolan-2-one can be confirmed by standard spectroscopic techniques. Based on data from structurally similar compounds, the following spectral characteristics are expected:
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¹H NMR (CDCl₃, 400 MHz): The proton spectrum is expected to show characteristic signals for the methoxy group (a singlet around δ 3.4 ppm), the diastereotopic protons of the CH₂O group (two signals between δ 3.5 and 3.8 ppm), the protons on the dioxolanone ring (multiplets between δ 4.3 and 5.0 ppm).
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¹³C NMR (CDCl₃, 100 MHz): The carbon spectrum will feature a distinctive peak for the carbonate carbonyl carbon around δ 155 ppm. Other expected signals include the methoxy carbon around δ 59 ppm, the CH₂O carbon near δ 70 ppm, and the carbons of the dioxolanone ring between δ 65 and 75 ppm.
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IR (neat): The infrared spectrum will be dominated by a strong absorption band for the carbonate C=O stretch, typically observed around 1800 cm⁻¹. C-O stretching vibrations are expected in the region of 1200-1000 cm⁻¹.
Synthesis and Reactivity: A Focus on Stereochemical Control
The enantiopure nature of (S)-(-)-4-(methoxymethyl)-1,3-dioxolan-2-one is central to its utility. Its synthesis typically originates from a chiral precursor, with (S)-3-methoxy-1,2-propanediol being a common starting material.
Enantioselective Synthesis
The synthesis of (S)-(-)-4-(methoxymethyl)-1,3-dioxolan-2-one is achieved through the cyclization of (S)-3-methoxy-1,2-propanediol with a suitable carbonylating agent. This process establishes the cyclic carbonate core while preserving the stereochemistry of the starting diol.
Experimental Protocol: Synthesis of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one
This protocol is an illustrative example based on established methods for the synthesis of cyclic carbonates from diols.
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Preparation of the Starting Material: The synthesis begins with the preparation of (S)-3-methoxy-1,2-propanediol. This can be achieved through various methods, including the methylation of a protected glycerol derivative.
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Cyclization Reaction:
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To a solution of (S)-3-methoxy-1,2-propanediol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a carbonylating agent such as triphosgene or diethyl carbonate (1.1 equivalents).
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The reaction is typically carried out in the presence of a base (e.g., pyridine or triethylamine, 2.2 equivalents) to neutralize the acid generated during the reaction.
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The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion, which can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification:
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Upon completion, the reaction mixture is quenched with water or a dilute aqueous acid solution.
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The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure (S)-(-)-4-(methoxymethyl)-1,3-dioxolan-2-one.
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Causality Behind Experimental Choices:
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Inert Atmosphere: Prevents side reactions with atmospheric moisture and carbon dioxide.
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Aprotic Solvent: Ensures that the solvent does not participate in the reaction.
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Base: Essential for scavenging the acidic byproducts (e.g., HCl from triphosgene) that would otherwise protonate the starting material and prevent cyclization.
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Purification Method: Vacuum distillation is often suitable for liquid products, while column chromatography provides a higher degree of purification if necessary.
Diagram of Synthesis:
Caption: Synthesis of the target compound from its diol precursor.
Reactivity and Role as a Chiral Synthon
The primary utility of (S)-(-)-4-(methoxymethyl)-1,3-dioxolan-2-one lies in its ability to serve as a chiral building block. The stereocenter at C4 directs the stereochemical outcome of reactions at other positions, enabling the synthesis of complex molecules with multiple stereocenters.
Illustrative Reaction: Diastereoselective Alkylation
Diagram of Diastereoselective Alkylation:
Caption: General workflow for diastereoselective alkylation.
Applications in Drug Development: A Gateway to Chiral Pharmaceuticals
The structural motifs present in (S)-(-)-4-(methoxymethyl)-1,3-dioxolan-2-one are found in a number of biologically active molecules. Its ability to introduce chirality makes it a valuable intermediate in the synthesis of enantiomerically pure drugs.
Analogy to Linezolid Synthesis
The oxazolidinone ring is a core structural feature of the antibiotic Linezolid . While not a direct precursor, the synthesis of Linezolid often involves the formation of a chiral oxazolidinone intermediate from an epoxide. The chemistry of (S)-(-)-4-(methoxymethyl)-1,3-dioxolan-2-one is highly relevant to the strategies employed in the synthesis of such oxazolidinone-based drugs. Its use can be envisioned in the synthesis of chiral fragments that are later incorporated into the final drug molecule.
Potential Role in Antiviral Synthesis
The synthesis of nucleoside analogs, a cornerstone of antiviral therapy, often requires chiral building blocks to construct the sugar-like moiety. For instance, the anti-influenza drug Oseltamivir (Tamiflu®) contains a complex cyclohexene ring with multiple stereocenters. Chiral synthons like (S)-(-)-4-(methoxymethyl)-1,3-dioxolan-2-one can serve as starting materials for the stereocontrolled synthesis of key fragments of such complex antiviral agents.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (S)-(-)-4-(methoxymethyl)-1,3-dioxolan-2-one.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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In case of contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one is a valuable and versatile chiral building block with significant potential in asymmetric synthesis and drug development. Its well-defined stereochemistry and predictable reactivity make it an excellent choice for the construction of complex, enantiomerically pure molecules. As the demand for stereochemically defined pharmaceuticals continues to grow, the importance of such chiral synthons in the synthetic chemist's toolbox will undoubtedly increase.
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